![molecular formula C20H24Cl2O3 B14731188 2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate CAS No. 6293-88-5](/img/structure/B14731188.png)
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate is a complex organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[3.1.1]heptane ring system with dimethyl and dichlorophenoxy substituents, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its bicyclic structure allows it to fit into certain biological receptors, influencing their activity. The dichlorophenoxy group may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include:
Myrtenol: Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- (C10H16O).
Nopol: Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- (C11H18O).
α-Bergamotene: Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)- (C15H24).
These compounds share similar bicyclic structures but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
6293-88-5 |
|---|---|
Fórmula molecular |
C20H24Cl2O3 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C20H24Cl2O3/c1-12(25-18-7-6-15(21)11-17(18)22)19(23)24-9-8-13-4-5-14-10-16(13)20(14,2)3/h4,6-7,11-12,14,16H,5,8-10H2,1-3H3 |
Clave InChI |
IUVHZFAEXACUFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCC1=CCC2CC1C2(C)C)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


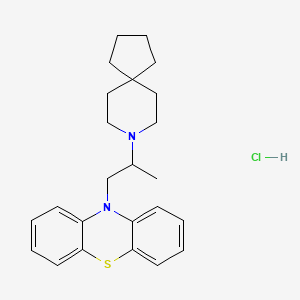

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
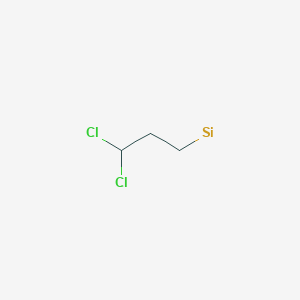


![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
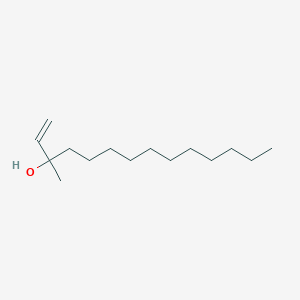
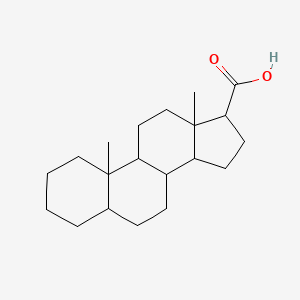

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
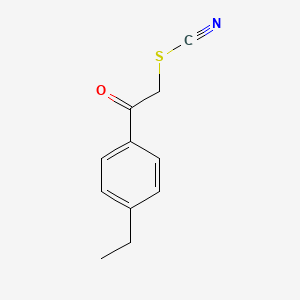
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)

